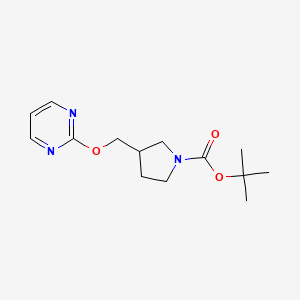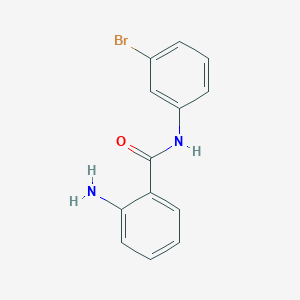![molecular formula C22H20N2O2 B12044679 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia de un doble enlace carbono-nitrógeno (C=N) conectado a una porción de hidracina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida generalmente implica la reacción de condensación entre una benzohidrazida y un aldehído. La ruta sintética general es la siguiente:
-
Materiales de Salida
- 4-[(4-metilbencil)oxi]benzaldehído
- Benzohidrazida
-
Condiciones de Reacción
- Solvente: Etanol o metanol
- Catalizador: Catalizador ácido o básico (por ejemplo, ácido acético o acetato de sodio)
- Temperatura: Temperatura ambiente a condiciones de reflujo
- Tiempo: Varias horas a toda la noche
-
Procedimiento
- Disolver 4-[(4-metilbencil)oxi]benzaldehído y benzohidrazida en etanol o metanol.
- Agregar una cantidad catalítica de ácido acético o acetato de sodio.
- Agitar la mezcla de reacción a temperatura ambiente o bajo condiciones de reflujo durante varias horas a toda la noche.
- Monitorear el progreso de la reacción utilizando cromatografía en capa fina (TLC).
- Después de completar, enfriar la mezcla de reacción y filtrar el producto precipitado.
- Lavar el producto con etanol o metanol frío y secar al vacío.
Métodos de Producción Industrial
La producción industrial de N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida puede implicar rutas sintéticas similares pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, y puede incluir pasos de purificación adicionales como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la porción de hidrazona en derivados de hidracina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos como halógenos, agentes de nitración o agentes de sulfonación para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados de la porción de hidrazona.
Reducción: Derivados de hidracina.
Sustitución: Compuestos aromáticos sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
La N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: El compuesto se estudia por su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Ciencia de Materiales: Se explora para su uso en el desarrollo de materiales orgánicos con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: El compuesto se utiliza en estudios relacionados con la inhibición enzimática e interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de la N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La porción de hidrazona puede formar enlaces covalentes reversibles con sitios activos de enzimas, lo que lleva a la inhibición de la actividad enzimática. El compuesto también puede interactuar con vías celulares involucradas en la inflamación, la proliferación celular o la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
- N’-((E)-{4-[(4-metoxibencil)oxi]fenil}metilideno)benzohidrazida
- N’-((E)-{4-[(4-clorobencil)oxi]fenil}metilideno)benzohidrazida
- N’-((E)-{4-[(4-nitrobencil)oxi]fenil}metilideno)benzohidrazida
Singularidad
La N’-((E)-{4-[(4-metilbencil)oxi]fenil}metilideno)benzohidrazida es única debido a la presencia del grupo 4-metilbencilo, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su potencial como agente terapéutico o material funcional en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-18(12-14-21)15-23-24-22(25)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
Clave InChI |
STFGAAGZCBUZDR-HZHRSRAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)

![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)




